Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-

Description

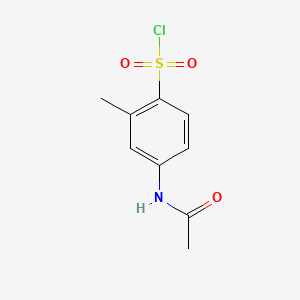

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is an organosulfur compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an acetylamino group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.

Properties

IUPAC Name |

4-acetamido-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMOYSYLLYARBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069564 | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62374-67-8 | |

| Record name | 4-(Acetylamino)-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62374-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062374678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62374-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- typically involves the reaction of acetanilide with chlorosulfonic acid. The process can be summarized as follows:

Acetanilide Introduction: Acetanilide is introduced into a stirred solution of chlorosulfuric acid at a temperature of 20°C.

Heating: The solution is then heated to 55°C and maintained at this temperature for 1.5 hours.

Cooling and Precipitation: The solution is cooled to 20°C and introduced as a thin jet into water, which is kept at 0-5°C by external cooling.

Industrial Production Methods

In industrial settings, the production of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product typically contains about 60% water and is dried to obtain the final product, which melts at 144-147°C .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

Hydrolysis: It reacts with water to produce benzenesulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Used in the formation of sulfonamides.

Alcohols: Used in the formation of sulfonate esters.

Water: Causes hydrolysis to produce benzenesulfonic acid and hydrochloric acid.

Major Products

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Benzenesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Synthetic Intermediates

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactive sulfonyl chloride group readily engages in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities onto various substrates. This property is particularly useful in creating sulfonamide derivatives and other biologically active compounds.

Reagents in Organic Chemistry

The compound is widely used as a reagent in organic chemistry due to its ability to facilitate the formation of sulfonamides and sulfonic esters. For example, it can react with amines to produce sulfonamide derivatives, which are essential in drug development due to their antibacterial properties. The synthesis of sulfonamides can be achieved efficiently using benzenesulfonyl chloride under mild conditions, often catalyzed by indium metal or other catalysts .

Chemical Modification of Biomolecules

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, has been explored for the chemical modification of biomolecules, particularly proteins. The sulfonyl chloride group can react with nucleophilic side chains of amino acids (e.g., cysteine and lysine), introducing a bulky and electron-withdrawing group onto the protein. This modification can alter protein function or stability, making it a valuable tool in biochemical research and drug design .

Analytical Applications

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, is also utilized in analytical chemistry for the separation and identification of compounds using high-performance liquid chromatography (HPLC). Its application in HPLC methods allows for the efficient isolation of impurities and analysis of pharmacokinetics . The compound's compatibility with mass spectrometry further enhances its utility in analytical applications.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophilic groups such as amines and alcohols. This reactivity is utilized in the formation of sulfonamides and sulfonate esters, which are important in various chemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonyl Chloride: A closely related compound with similar reactivity but without the acetylamino and methyl substitutions.

Tosyl Chloride (p-Toluenesulfonyl Chloride): Often preferred due to its solid state at room temperature, making it easier to handle.

Uniqueness

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is unique due to its specific substitutions, which can influence its reactivity and applications. The presence of the acetylamino group can enhance its utility in pharmaceutical synthesis, particularly in the development of sulfa drugs .

Biological Activity

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is a sulfonyl chloride compound characterized by its electrophilic properties, which make it significant in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 233.72 g/mol

- Functional Groups : Contains a sulfonyl chloride group, an acetylamino group, and a methyl group.

The presence of the sulfonyl chloride group imparts high electrophilicity, enabling the compound to participate in nucleophilic substitution reactions with various nucleophiles such as amines and thiols. This reactivity is crucial for the synthesis of biologically active derivatives.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, which can be synthesized from benzenesulfonyl chlorides, exhibit significant antibacterial properties. For instance, compounds derived from benzenesulfonyl chloride have been evaluated for their efficacy against various bacterial strains using the Kirby-Bauer disc diffusion method. In vitro studies have shown that these derivatives can inhibit the growth of pathogenic bacteria, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Several studies have reported the cytotoxic effects of sulfonamide derivatives against cancer cell lines. For example, compounds synthesized from benzenesulfonyl chlorides demonstrated antitumor activity against the MCF-7 breast cancer cell line. The most potent derivative from a related study exhibited an IC value indicating significant antiproliferative effects .

The biological activity of benzenesulfonyl chloride derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamide compounds act as inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression and activating intrinsic apoptotic pathways .

Case Studies and Research Findings

- Antibacterial Study :

- Antitumor Activity :

- Mechanistic Insights :

Summary Table of Biological Activities

| Activity Type | Compound Type | Target Organism/Cell Line | IC / MIC Value |

|---|---|---|---|

| Antibacterial | Aryl Sulfonyl Derivatives | Staphylococcus aureus | 6.25 µg/mL |

| Antitumor | Sulfonamide Derivatives | MCF-7 Breast Cancer Cells | 15 µM |

| Enzyme Inhibition | Sulfonamide Compounds | Dihydropteroate Synthase | Not specified |

Q & A

Q. What are the standard synthetic routes for preparing 4-(acetylamino)-2-methylbenzenesulfonyl chloride?

The compound is typically synthesized via chlorosulfonation of a substituted benzene precursor. A common method involves reacting 4-acetylamino-2-methylbenzene with chlorosulfonic acid (ClSO₃H) in a two-step process:

- Step 1 : Formation of the sulfonic acid intermediate by electrophilic substitution.

- Step 2 : Conversion to the sulfonyl chloride using excess ClSO₃H or PCl₅. Reaction optimization requires precise temperature control (0–5°C for Step 1, 50–60°C for Step 2) to minimize side reactions like over-sulfonation or decomposition .

Q. How is the purity and structure of this compound validated in synthetic workflows?

- Purity : Assessed via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm.

- Structural Confirmation :

- FT-IR to identify key functional groups (e.g., S=O stretch at ~1370 cm⁻¹, C-Cl at ~580 cm⁻¹).

- ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm).

- X-ray Crystallography for unambiguous confirmation of molecular geometry, as demonstrated in sulfonamide derivative studies .

Q. What safety precautions are critical when handling this compound?

- Hazards : Skin corrosion (Category 1B), severe eye damage, and hydrogen fluoride release upon hydrolysis .

- Mitigation :

- Use fume hoods and PPE (nitrile gloves, goggles, lab coats).

- Avoid contact with water or glassware (reacts exothermically with moisture) .

- Emergency protocols: Immediate rinsing with water for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective sulfonylation of 4-acetylamino-2-methylbenzene derivatives?

- Solvent Choice : Dichloromethane (DCM) or chloroform minimizes side reactions due to low polarity .

- Catalysis : Addition of DMAP (4-dimethylaminopyridine) enhances reaction rates by activating the sulfonyl chloride group.

- Temperature Gradients : Gradual heating (0°C → RT) improves yield by stabilizing intermediates.

- Monitoring : Real-time TLC (hexane/EtOAc 7:3) tracks consumption of starting material .

Q. What crystallographic challenges arise in resolving the structure of sulfonamide derivatives of this compound?

- Hydrogen Bonding : The sulfonyl and acetyl groups form intermolecular H-bonds, complicating unit cell determination.

- Refinement : Use SHELXL for high-resolution data (R-factor < 0.05). Hydrogen atoms are modeled as riding on parent atoms (C–H: 0.95–0.98 Å) with isotropic displacement parameters .

- Disorder : Methyl/acetyl groups may exhibit rotational disorder; apply TLS (Translation-Libration-Screw) models for anisotropic refinement .

Q. How does the compound’s stability vary under different storage conditions?

- Short-Term : Stable at RT in anhydrous, argon-filled containers (<1% decomposition over 30 days).

- Long-Term : Degrades at >40°C via hydrolysis to sulfonic acid (t₁/₂ = 14 days at 50°C).

- Light Sensitivity : UV exposure accelerates decomposition; store in amber vials with desiccants .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

- DFT Calculations : B3LYP/6-31G(d) level evaluates electrophilicity at the sulfur center (LUMO energy: −1.8 eV).

- Molecular Dynamics : Simulates solvent effects (e.g., DCM stabilizes transition states better than THF).

- QSPR Models : Correlate Hammett σ values of substituents with reaction rates (R² = 0.92) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.